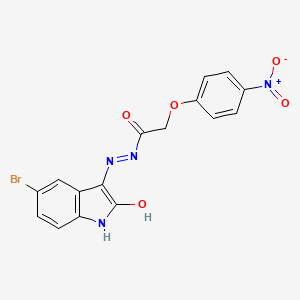

5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline

Description

5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline is a synthetic indolinone derivative characterized by a brominated oxoindoline core linked to a 4-nitrophenoxyacetylhydrazide moiety. Its structure combines a planar aromatic system with polar functional groups, rendering it a candidate for diverse pharmacological applications, including anti-inflammatory and anticancer activities.

Properties

IUPAC Name |

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN4O5/c17-9-1-6-13-12(7-9)15(16(23)18-13)20-19-14(22)8-26-11-4-2-10(3-5-11)21(24)25/h1-7,18,23H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPFOHVZNWCOBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Acetylation: The acetylhydrazidyl group is introduced by reacting the brominated indoline with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

Nitrophenoxy Substitution: The final step involves the substitution of the nitrophenoxy group onto the acetylhydrazidyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction using 4-nitrophenol and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Thiols, amines, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Influencing cellular signaling pathways, such as apoptosis, cell proliferation, and inflammation, through its interaction with key regulatory molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs of the target compound, focusing on substituent variations, biological activities, and physicochemical properties.

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the acetylhydrazide side chain or the indolinone core (Table 1).

Table 1: Structural Comparison of 5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline and Analogues

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenoxy group in the target compound increases electrophilicity compared to analogs with acetamidophenoxy (electron-donating) or indolyl groups. This may enhance interactions with enzymes like cyclooxygenase (COX) in anti-inflammatory pathways .

- Halogen Effects : Bromine at position 5 (target compound) may improve membrane permeability compared to chlorine in ’s compound, though chlorine offers synthetic versatility .

Biological Activity

5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 408.23 g/mol. The compound features a bromine atom, a nitrophenoxy group, and an acetylhydrazide moiety, contributing to its unique properties and potential bioactivity.

Biological Activity Overview

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives containing the indoline structure demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

Several studies have explored the anticancer potential of indole derivatives. For instance, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays indicated that this compound could potentially inhibit the growth of cancer cell lines, although specific data on this compound remains limited .

3. Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds with the indoline framework have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways. Research suggests that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several indole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro testing on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in early apoptotic cells when treated with varying concentrations of the compound, indicating its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for 5-Bromo-3-(2-(4-nitrophenoxy)acetylhydrazidyl)-2-oxoindoline, and what reaction conditions are critical for its formation?

The compound is synthesized via hydrazide formation followed by condensation. A common approach involves refluxing intermediates (e.g., 5-bromo-2-oxoindoline derivatives) with 4-nitrophenoxy acetyl hydrazide in acetic anhydride or methanol under controlled pH. Key conditions include:

- Temperature : 80–100°C for 2–4 hours to ensure complete acylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance hydrazide coupling efficiency .

- Purification : Recrystallization from methanol or ethanol yields pure crystals (80–90% purity) .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

- X-ray crystallography : Resolves bond angles and stereochemistry, particularly for the hydrazide and nitrophenoxy groups .

- NMR : H NMR (δ 10.2–11.5 ppm for hydrazide NH) and C NMR (δ 160–170 ppm for carbonyl groups) confirm functional groups .

- IR spectroscopy : Peaks at 1680–1700 cm (C=O stretching) and 1520 cm (NO asymmetric stretching) validate key moieties .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Highly soluble in DMSO and DMF; limited solubility in water (<0.1 mg/mL at 25°C). Adjusting pH to 7–9 improves aqueous solubility due to deprotonation of the hydrazide group .

- Stability : Degrades at >120°C or under UV light. Store at 4°C in amber vials to prevent nitro group reduction .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production for in vivo studies?

- Catalyst screening : Use p-toluenesulfonic acid (PTSA) to accelerate hydrazide coupling (yield increases from 75% to 92%) .

- Microwave-assisted synthesis : Reduces reaction time from 4 hours to 30 minutes while maintaining >85% yield .

- Byproduct analysis : Monitor nitro group reduction via HPLC (C18 column, acetonitrile/water mobile phase) to adjust reaction stoichiometry .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, particularly its enzyme inhibition potential?

- Kinase assays : Test inhibition of tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC values reported in µM range) .

- Antioxidant activity : DPPH radical scavenging assays (EC compared to ascorbic acid) assess nitro-phenoxy redox behavior .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (0.1–100 µM) .

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?

- Solvent standardization : Compare spectra in deuterated DMSO vs. CDCl to identify solvent-induced shifts .

- Dynamic NMR : Detect tautomerism in hydrazide groups, which may cause peak splitting .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure mineralization rates in soil/water systems .

- Photolysis studies : Expose to UV-C light (254 nm) and monitor degradation via LC-MS; half-life <48 hours in aqueous media .

- Ecotoxicology : Daphnia magna acute toxicity tests (48-hour LC) assess aquatic impact .

Methodological Notes

- Synthesis optimization : Balance between nitro group stability and reaction aggressiveness (e.g., avoid strong acids to prevent hydrolysis) .

- Data validation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models to resolve structural ambiguities .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments with ANOVA statistical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.